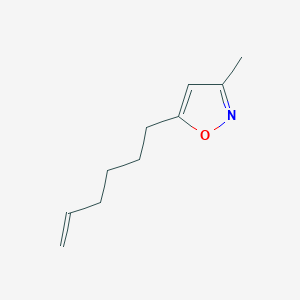
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, also known as MIHDMB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MIHDMB is a derivative of the natural product 6-methylapigenin, which is found in plants such as chamomile and parsley.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has shown potential for use in scientific research due to its ability to selectively inhibit the activity of certain enzymes, such as protein kinase CK2 and casein kinase 1δ. These enzymes play important roles in cellular signaling pathways and have been implicated in various diseases, including cancer and neurodegenerative disorders. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate exerts its effects by binding to the ATP-binding site of protein kinase CK2 and casein kinase 1δ, inhibiting their activity. This leads to downstream effects on cellular signaling pathways, ultimately resulting in anti-cancer and neuroprotective effects.
Biochemische Und Physiologische Effekte
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to have anti-cancer effects in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the migration and invasion of cancer cells. In models of neurodegenerative diseases, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been shown to protect against oxidative stress and inflammation, which are key mechanisms underlying these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has several advantages for use in lab experiments, including its high purity and yield, as well as its specificity for protein kinase CK2 and casein kinase 1δ. However, one limitation of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate, including the development of new cancer therapies based on its anti-cancer effects, as well as the exploration of its potential for the treatment of neurodegenerative diseases. Further studies are needed to elucidate the precise mechanisms underlying its effects and to optimize its pharmacological properties. Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate may also have potential applications in other areas of research, such as the study of cellular signaling pathways and the development of new drug screening assays.
In conclusion, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate is a promising compound for use in scientific research due to its specificity for protein kinase CK2 and casein kinase 1δ, as well as its potential applications in cancer and neurodegenerative disease research. Further studies are needed to fully understand its mechanisms of action and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate involves several steps, starting with the reaction of 6-methylapigenin with iodine and hydrochloric acid to form 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzaldehyde. This intermediate is then reacted with methyl magnesium bromide to form the final product, Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. The synthesis of Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate has been optimized to yield high purity and yield, making it suitable for scientific research applications.
Eigenschaften
CAS-Nummer |
127761-05-1 |
|---|---|
Produktname |
Methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
Molekularformel |
C11H13IO5 |
Molekulargewicht |
352.12 g/mol |
IUPAC-Name |
methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
InChI |
InChI=1S/C11H13IO5/c1-5-6(11(14)17-4)9(15-2)10(16-3)8(13)7(5)12/h13H,1-4H3 |
InChI-Schlüssel |
DDAKTXCYCCRJKJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
Kanonische SMILES |
CC1=C(C(=C(C(=C1I)O)OC)OC)C(=O)OC |
Andere CAS-Nummern |
127761-05-1 |
Synonyme |
HIDM methyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B148423.png)




![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)


